molecular formula C23H23N3O6 B2982541 {[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 562793-73-1

{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2982541
CAS No.: 562793-73-1
M. Wt: 437.452
InChI Key: FMANFVJPMXTWJM-UHFFFAOYSA-N
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Description

The compound “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” is a complex organic molecule with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the ethyl and methyl groups. The final steps involve the addition of the ethoxycarbonyl and carbamoyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions would be carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized naphthyridine derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and cellular processes. It could serve as a probe to investigate the mechanisms of action of related compounds.

Medicine

In medicine, the compound’s naphthyridine core suggests potential therapeutic applications. It could be explored as a lead compound for developing new drugs targeting specific diseases, such as bacterial infections or cancer.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” lies in its combination of functional groups and the naphthyridine core. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-4-26-12-18(20(28)17-11-6-14(3)24-21(17)26)23(30)32-13-19(27)25-16-9-7-15(8-10-16)22(29)31-5-2/h6-12H,4-5,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMANFVJPMXTWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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